molecular formula C6H8Cl2N2 B3024784 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole CAS No. 51355-83-0

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B3024784
CAS No.: 51355-83-0
M. Wt: 179.04 g/mol
InChI Key: WNFADSDQCXKQQR-UHFFFAOYSA-N
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Description

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloromethyl substituent at the 1-position and chloro and methyl groups at the 3- and 5-positions. Pyrazole derivatives are integral to medicinal and materials chemistry due to their structural versatility and bioactivity. Its synthesis likely involves functionalization of the pyrazole core, as seen in related compounds (e.g., Vilsmeier-Haack formylation for 4-chloro-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole) .

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2/c1-4-6(8)5(2)10(3-7)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFADSDQCXKQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226911
Record name 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-83-0
Record name 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51355-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole typically involves the chlorination of 3,5-dimethyl-1H-pyrazole. The process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of 3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Synthesis of 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

The synthesis of this compound typically involves the chloromethylation of 3,5-dimethylpyrazole derivatives. The general reaction can be represented as follows:

3 5 Dimethylpyrazole+Chloromethylating agent4 Chloro 1 chloromethyl 3 5 dimethyl 1H pyrazole\text{3 5 Dimethylpyrazole}+\text{Chloromethylating agent}\rightarrow \text{4 Chloro 1 chloromethyl 3 5 dimethyl 1H pyrazole}

This method allows for the introduction of a chloromethyl group at the 1-position of the pyrazole ring, which is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study indicated that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against cancer cells due to their ability to inhibit specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that certain pyrazole derivatives exhibit effective antibacterial and antifungal properties against a range of pathogens. For example, derivatives with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives are well documented. A study on related compounds demonstrated that they possess potent insecticidal activity against pests like Aphis fabae. The bioassays revealed that some derivatives exhibited mortality rates comparable to commercial insecticides such as imidacloprid .

Compound NameTarget PestMortality Rate (%)Concentration (mg/L)
Compound 7hAphis fabae85.712.5
ImidaclopridAphis fabaeComparable-

Synthesis and Biological Evaluation

A notable case study involved the synthesis of several pyrazole derivatives, including this compound. These compounds were evaluated for their biological activities using various assays:

  • Anticancer Assays : Evaluated against different cancer cell lines (e.g., MCF-7, HeLa).
  • Insect Bioassays : Tested against agricultural pests to determine efficacy.

The results indicated that modifications at the chloromethyl position significantly influenced both anticancer and insecticidal activities.

Comparative Analysis of Pyrazole Derivatives

A comparative analysis was conducted on various pyrazole derivatives focusing on their biological activities:

Derivative NameAnticancer ActivityInsecticidal Activity
This compoundModerateHigh
TebufenpyradHighModerate
Other Pyrazole DerivativesVariableLow

Mechanism of Action

The mechanism of action of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications References
4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole 1-(chloromethyl), 4-Cl, 3,5-diCH₃ Discontinued; potential coordination ligand
3,5-Dimethyl-1H-pyrazole 3,5-diCH₃, 1-H Synthetic precursor (95% yield via hydrazine + pentane-2,4-dione)
4-Chloro-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole 1-(2-chloroethyl), 4-Cl, 3,5-diCH₃ Intermediate for formylation reactions
4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole 4-phenoxyhexyl, 3,5-diCH₃ Antibacterial activity (non-PAINS)
N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Pt(II) Sulfanyl-cyclohexyl, 3,5-diCH₃ High cytotoxicity (3× potency vs. benzyl analog)

Key Observations:

Substituent Impact on Bioactivity: Chloromethyl vs. Chloroethyl: The 1-(chloromethyl) group in the target compound may influence reactivity in coordination chemistry compared to 1-(2-chloroethyl) derivatives, which are used in formylation . Sulfanyl Modifications: Pt(II) complexes with cyclohexylsulfanyl groups exhibit enhanced cytotoxicity (3× higher than benzylsulfanyl analogs), underscoring the role of hydrophobic substituents in bioactivity . Phenoxyalkyl Chains: Derivatives with phenoxyhexyl chains (e.g., 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole) show selective antibacterial effects without PAINS interference, suggesting substituent length and polarity modulate target specificity .

Synthetic Pathways: The parent 3,5-dimethyl-1H-pyrazole is synthesized exothermically via hydrazine and pentane-2,4-dione .

Coordination Chemistry :

  • Sulfanyl-pyrazole ligands form stable Pd(II) and Pt(II) complexes, with cytotoxicity linked to substituent hydrophobicity. The target compound’s chloromethyl group could act as a leaving group, enabling covalent bonding in metal complexes .

Biological Activity

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H8Cl2N2\text{C}_7\text{H}_8\text{Cl}_2\text{N}_2

The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. Various methods have been reported for synthesizing pyrazoles, often involving hydrazine derivatives and carbonyl compounds.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide array of biological activities. The following table summarizes some key findings related to the biological activity of this compound and related compounds.

Biological Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
AntimicrobialExhibits antibacterial properties
Anti-inflammatoryReduces inflammation in models
InsecticidalEffective against agricultural pests

Anticancer Activity

One study demonstrated that pyrazole derivatives could inhibit the proliferation of prostate cancer cell lines. The compound showed significant antagonistic activity against androgen receptors, which is crucial in the treatment of hormone-dependent cancers. This suggests that this compound may be a potential candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of investigation focused on the antimicrobial activity of pyrazole derivatives. Research has shown that certain derivatives possess notable antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrazole compounds are also known for their anti-inflammatory properties. Studies have indicated that these compounds can effectively reduce inflammation in animal models, potentially through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Insecticidal Activity

The insecticidal properties of this compound were evaluated in agricultural settings. Compounds in this class have shown effective mortality rates against pests like Aphis fabae, indicating their potential use as environmentally friendly pesticides .

Case Studies

Several case studies highlight the application and efficacy of pyrazole derivatives in various therapeutic areas:

  • Prostate Cancer Treatment : A study evaluated the effectiveness of a series of pyrazole derivatives on androgen receptor modulation, demonstrating significant inhibition in prostate cancer cell lines.
  • Antibacterial Screening : A comparative analysis was conducted on different pyrazole derivatives against common bacterial strains, revealing that some compounds exhibited superior antibacterial activity compared to standard antibiotics.
  • Insecticidal Efficacy : Field trials assessed the effectiveness of this compound as an insecticide, showing promising results in reducing pest populations without harming beneficial insects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

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